Cas no 2034585-64-1 (6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one)

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one structure
2034585-64-1 structure
商品名:6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
CAS番号:2034585-64-1
MF:C15H16N4O3S
メガワット:332.377541542053
CID:5766195
PubChem ID:121170847

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one
    • F6512-0525
    • CHEMBL4938100
    • 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
    • 2034585-64-1
    • 6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one
    • AKOS032459172
    • インチ: 1S/C15H16N4O3S/c20-15-4-1-11-9-13(2-3-14(11)17-15)23(21,22)18-7-8-19-12(10-18)5-6-16-19/h2-3,5-6,9H,1,4,7-8,10H2,(H,17,20)
    • InChIKey: OPADHVUVGKJNOU-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C2C(CCC(N2)=O)=C1)(N1CC2=CC=NN2CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 332.09431156g/mol
  • どういたいしつりょう: 332.09431156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 576
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 92.7Ų

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6512-0525-4mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
4mg
$66.0 2023-09-08
Life Chemicals
F6512-0525-20mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
20mg
$99.0 2023-09-08
Life Chemicals
F6512-0525-75mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
75mg
$208.0 2023-09-08
Life Chemicals
F6512-0525-30mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
30mg
$119.0 2023-09-08
Life Chemicals
F6512-0525-2mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
2mg
$59.0 2023-09-08
Life Chemicals
F6512-0525-3mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
3mg
$63.0 2023-09-08
Life Chemicals
F6512-0525-40mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
40mg
$140.0 2023-09-08
Life Chemicals
F6512-0525-10mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
10mg
$79.0 2023-09-08
Life Chemicals
F6512-0525-25mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
25mg
$109.0 2023-09-08
Life Chemicals
F6512-0525-15mg
6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
2034585-64-1
15mg
$89.0 2023-09-08

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one 関連文献

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-oneに関する追加情報

Research Briefing on 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one (CAS: 2034585-64-1)

In recent years, the compound 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one (CAS: 2034585-64-1) has emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic sulfonyl derivative has garnered significant attention due to its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic targets. The unique structural features of this compound, including the pyrazolo[1,5-a]pyrazine core and tetrahydroquinolin-2-one moiety, contribute to its diverse biological activities and make it a valuable subject for ongoing research.

Recent studies have focused on the synthesis and optimization of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route for this compound, achieving higher yields and improved purity compared to previous methods. The researchers employed a multi-step approach involving palladium-catalyzed cross-coupling reactions and subsequent sulfonylation, which allowed for the introduction of various functional groups at key positions of the molecule.

Biological evaluation of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one has revealed interesting activity profiles. In vitro studies demonstrated potent inhibition of several protein kinases, including CDK2 and GSK-3β, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the sulfonyl group plays a crucial role in binding to the ATP pocket of these kinases, while the tetrahydroquinolin-2-one moiety contributes to overall binding affinity through hydrophobic interactions.

Pharmacokinetic studies of this compound have shown promising results regarding its drug-like properties. The molecule exhibits good metabolic stability in human liver microsomes and moderate permeability in Caco-2 cell assays. However, challenges remain in optimizing its solubility and oral bioavailability, which are currently the focus of ongoing structure-activity relationship (SAR) studies. Several research groups are exploring modifications to the pyrazolo[1,5-a]pyrazine ring system to address these limitations while maintaining the compound's biological activity.

The potential therapeutic applications of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one are being investigated in various disease models. Preliminary data from cancer cell line studies indicate antiproliferative effects against several tumor types, particularly those dependent on CDK2 activity. Additionally, recent findings suggest neuroprotective properties in models of neurodegenerative diseases, possibly through modulation of GSK-3β signaling pathways. These diverse biological effects highlight the compound's potential as a multi-target therapeutic agent.

Future research directions for 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one include further optimization of its pharmacokinetic profile, expansion of its therapeutic indications, and investigation of potential combination therapies. The compound's unique chemical structure and promising biological activities position it as an important subject for continued investigation in medicinal chemistry and drug development programs. As research progresses, this molecule may serve as a valuable lead compound for the development of novel therapeutics targeting multiple disease pathways.

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